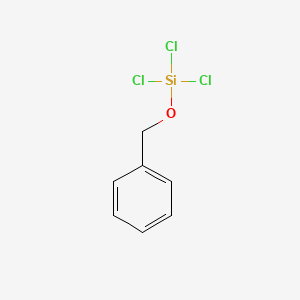
(Benzyloxy)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)trichlorosilane is an organosilicon compound with the molecular formula C7H7Cl3OSi. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)trichlorosilane can be synthesized through the reaction of benzyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{HSiCl3} \rightarrow \text{C6H5CH2OSiCl3} + \text{H2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)trichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyl alcohol and silicic acid.
Reduction: It can be reduced to form benzylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Benzylsilane derivatives with various functional groups.
Hydrolysis: Benzyl alcohol and silicic acid.
Reduction: Benzylsilane derivatives.
Scientific Research Applications
(Benzyloxy)trichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of silicon-based materials.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Benzyloxy)trichlorosilane involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A key reagent in the production of high-purity silicon.
Silicon Tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Employed in the production of silicon-containing compounds.
Uniqueness: (Benzyloxy)trichlorosilane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties that are not found in other trichlorosilyl compounds. This makes it particularly valuable in the synthesis of benzylsilane derivatives and in applications requiring selective reactivity.
Properties
Molecular Formula |
C7H7Cl3OSi |
|---|---|
Molecular Weight |
241.6 g/mol |
IUPAC Name |
trichloro(phenylmethoxy)silane |
InChI |
InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CQHRLQSINOEERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















